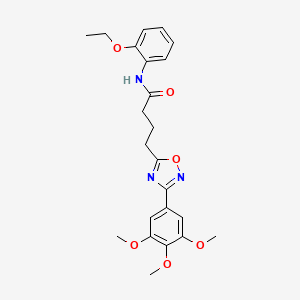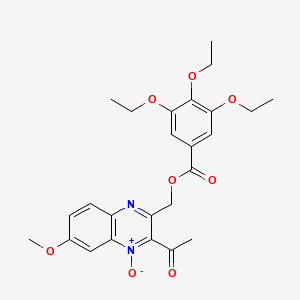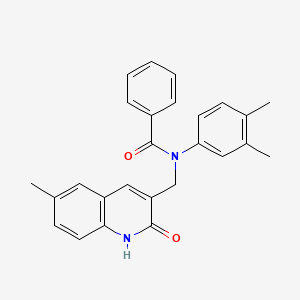
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as BMH-21, is a synthetic compound with potential anticancer properties. It belongs to the class of benzamides and has a molecular weight of 418.56 g/mol. BMH-21 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide works by targeting the DNA repair machinery of cancer cells. It binds to the DNA repair enzyme PARP-1, preventing it from repairing DNA damage caused by chemotherapy or radiation therapy. This leads to the accumulation of DNA damage, which eventually leads to cell death. N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has also been shown to inhibit the activity of other DNA repair enzymes, such as DNA-PK and Ku70/80.
Biochemical and physiological effects:
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, while sparing normal cells. N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has also been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. Additionally, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has several advantages for lab experiments. It has a low toxicity profile, making it a safe compound to work with. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. However, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has some limitations for lab experiments. It is a synthetic compound and may not be readily available for all researchers. Additionally, it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
将来の方向性
There are several future directions for the research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide. One potential direction is to investigate its efficacy in combination with other DNA-damaging agents, such as chemotherapy and radiation therapy. Another potential direction is to investigate its efficacy in different types of cancer, such as pancreatic and ovarian cancer. Additionally, further research is needed to determine the optimal dosage and administration of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide for cancer therapy.
合成法
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-hydroxy-6-methylquinoline-3-carbaldehyde, which is then reacted with N-butyl-3-aminobenzoic acid to form N-butyl-N-(2-hydroxy-6-methylquinolin-3-yl)methyl)-3-aminobenzoic acid. This intermediate is then reacted with thionyl chloride to form the final product, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide.
科学的研究の応用
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has shown promising results in various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to inhibit the activity of DNA repair enzymes, making it a potential candidate for combination therapy with other DNA-damaging agents.
特性
IUPAC Name |
N-butyl-3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-11-25(23(27)18-8-6-7-16(2)12-18)15-20-14-19-13-17(3)9-10-21(19)24-22(20)26/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFJPISLXYRUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)










![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)